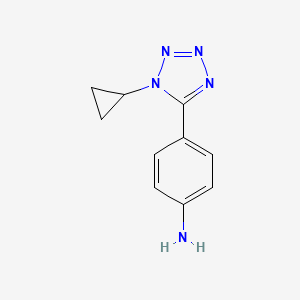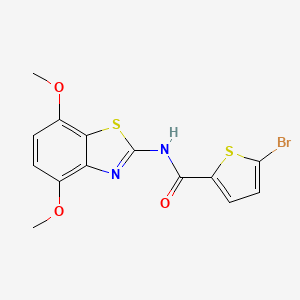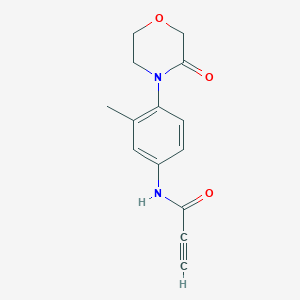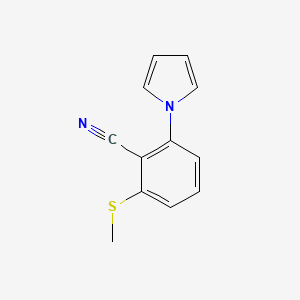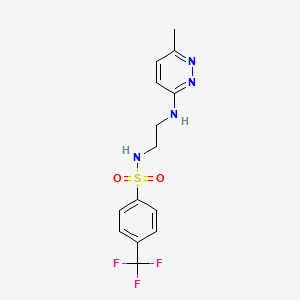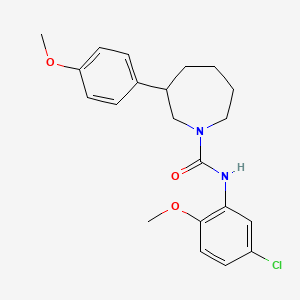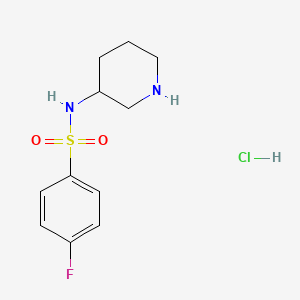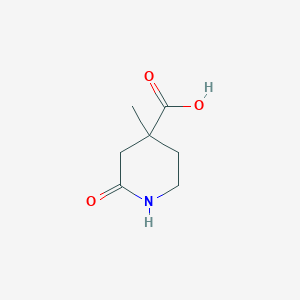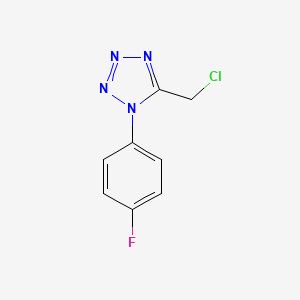![molecular formula C25H17F5N2O4 B2967882 3-(4-(difluoromethoxy)phenyl)-2-phenyl-5-(2-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 319928-19-3](/img/structure/B2967882.png)
3-(4-(difluoromethoxy)phenyl)-2-phenyl-5-(2-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(difluoromethoxy)phenyl)-2-phenyl-5-(2-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C25H17F5N2O4 and its molecular weight is 504.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photophysical Properties and Electronics Applications
Photoluminescence and Electronic Applications : A study by Beyerlein and Tieke (2000) explores the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, which exhibit strong photoluminescence and good photochemical stability. These polymers are deemed suitable for electronic applications due to their solubility, processability into thin films, and photophysical properties (Beyerlein & Tieke, 2000).
Electrochemical Polymerisation and Optical Properties : Another study by Zhang et al. (2009) investigates the electrochemical polymerisation of DPP derivatives. The research highlights how the substitution pattern on the DPP chromophore influences the optical and electronic properties of the resulting polymers. This work underscores the potential of DPP derivatives in developing materials with tailored electronic properties (Zhang, Tieke, Forgie, & Skabara, 2009).
Potential Anti-Cancer Therapeutics
- Anti-Cancer Mechanisms : Kuznietsova et al. (2019) discuss the synthesis of pyrrole derivatives as inhibitors of protein kinases involved in cancer progression. Their study elucidates the mechanisms through which these derivatives interact with cellular targets, highlighting their potential as anti-cancer therapeutics. The derivatives' ability to induce apoptosis in cancer cells and their antioxidant properties in inflamed tissues are particularly noted, suggesting a multi-faceted approach to cancer therapy (Kuznietsova et al., 2019).
Organic Optoelectronic Materials
- Organic Solar Cells : Gupta et al. (2017) introduce a small molecular non-fullerene electron acceptor based on diketopyrrolopyrrole, demonstrating its use in organic solar cells. The acceptor shows high optical absorption, good solubility, thermal stability, and encouraging efficiency when paired with poly(3-hexylthiophene). This work opens new avenues for developing high-performance organic photovoltaic materials (Gupta et al., 2017).
Synthesis and Structural Studies
- Synthesis and Evaluation as Anti-Stress Agents : A study by Badru, Anand, and Singh (2012) reports on the synthesis of hexahydropyrrolo[3,4-d]isoxazole-4,6-dione derivatives and their evaluation as anti-stress agents. The derivatives showed promising results in alleviating stress-induced behavioral alterations in animal models, suggesting their potential as lead molecules for developing new anti-stress medications (Badru, Anand, & Singh, 2012).
作用機序
Target of Action
Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Trifluoromethylation of carbon-centered radical intermediates is a common reaction involving trifluoromethyl groups . This could suggest that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with trifluoromethyl groups are often involved in the synthesis of biologically active molecules .
特性
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-2-phenyl-5-[2-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F5N2O4/c26-24(27)35-16-12-10-14(11-13-16)20-19-21(36-32(20)15-6-2-1-3-7-15)23(34)31(22(19)33)18-9-5-4-8-17(18)25(28,29)30/h1-13,19-21,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRWYUMQGDPBPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4C(F)(F)F)C5=CC=C(C=C5)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F5N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B2967800.png)

![2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine;hydrochloride](/img/structure/B2967803.png)
